N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327556-09-1
VCID: VC6005364
InChI: InChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-15(14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
SMILES: CC1=NN(C=C1C(=O)NC)C2=CC=CC=C2
Molecular Formula: C12H13N3O
Molecular Weight: 215.256

N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

CAS No.: 1327556-09-1

Cat. No.: VC6005364

Molecular Formula: C12H13N3O

Molecular Weight: 215.256

* For research use only. Not for human or veterinary use.

N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide - 1327556-09-1

Specification

CAS No. 1327556-09-1
Molecular Formula C12H13N3O
Molecular Weight 215.256
IUPAC Name N,3-dimethyl-1-phenylpyrazole-4-carboxamide
Standard InChI InChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-15(14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
Standard InChI Key AITPRHVQANEZKH-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C(=O)NC)C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

The molecular structure of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide (C₁₃H₁₅N₃O) features a pyrazole ring substituted with three distinct functional groups:

  • N1-phenyl group: A benzene ring attached to the nitrogen atom at position 1 of the pyrazole core.

  • C3-methyl group: A methyl substituent at position 3 of the pyrazole ring.

  • C4-carboxamide group: A carboxamide functional group (-CONHMe) at position 4, where the nitrogen atom is methylated.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O
Molecular Weight229.28 g/mol
IUPAC NameN,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

The compound’s SMILES representation is CC1=NN(C(=C1C(=O)N(C)C)C2=CC=CC=C2)C, derived from analogous pyrazole carboxamides .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide can be inferred from methodologies used for related pyrazole carboxamides :

  • Pyrazole Ring Formation: Ethyl acetoacetate reacts with hydrazine hydrate to form ethyl 1H-pyrazole-4-carboxylate.

  • Methylation: The pyrazole nitrogen (N1) is methylated using dimethyl sulfate under basic conditions, yielding ethyl 1-methyl-1H-pyrazole-4-carboxylate.

  • Saponification: The ester group is hydrolyzed to a carboxylic acid using NaOH.

  • Carboxamide Formation: The carboxylic acid is converted to an acid chloride (using SOCl₂) and subsequently reacted with methylamine to introduce the N-methyl carboxamide group.

Key reaction steps are summarized below:

StepReagents/ConditionsIntermediate/Product
1Hydrazine hydrate, ethanol, 0–30°CEthyl 1H-pyrazole-4-carboxylate
2Dimethyl sulfate, NaHCO₃, toluene, 50°CEthyl 1-methyl-1H-pyrazole-4-carboxylate
3NaOH, EtOH, HCl1-Methyl-1H-pyrazole-4-carboxylic acid
4SOCl₂, reflux; methylamine, THF, K₂CO₃N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:

  • logP: Estimated ~1.2 (comparable to N-(3-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide ).

  • Solubility: Likely low aqueous solubility due to hydrophobic phenyl and methyl groups.

  • Hydrogen Bonding: One hydrogen bond donor (amide NH) and three acceptors (amide carbonyl, pyrazole ring N).

Biological Activity and Applications

Pharmacological Prospects

Pyrazole derivatives are explored as kinase inhibitors, antitumor agents, and anti-inflammatory compounds. The methylated carboxamide group in this compound may improve metabolic stability compared to non-methylated analogs, a critical factor in drug development .

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